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Compound of Interest

Compound Name: Propanenitrile-25

Cat. No.: B1584105 Get Quote

For researchers, scientists, and professionals in drug development, the precise understanding

of reaction mechanisms and molecular behavior is paramount. Isotopically labeled compounds,

such as Propanenitrile-25 (2,2,3,3,3-pentadeuteriopropanenitrile), serve as invaluable tools in

these investigations. This guide provides a comprehensive comparison of Propanenitrile-25
and its non-deuterated analogue, propanenitrile, supported by experimental data and detailed

protocols.

The primary distinction between Propanenitrile-25 and propanenitrile lies in the substitution of

five hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic substitution

leads to a significant difference in molecular weight and subtle changes in physicochemical

properties, which can be exploited in various research applications, most notably in kinetic

isotope effect (KIE) studies to elucidate reaction mechanisms.[1][2][3]

Physicochemical and Spectroscopic Properties
The replacement of hydrogen with the heavier deuterium isotope in Propanenitrile-25 results

in a higher molecular weight and density compared to propanenitrile. These and other key

properties are summarized in the table below.
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Property Propanenitrile Propanenitrile-25

Molecular Formula C₃H₅N C₃D₅N

Molecular Weight 55.08 g/mol [4][5] 60.11 g/mol [6]

CAS Number 107-12-0[4][5] 10419-75-7[7][8]

Boiling Point 97 °C[5][7] 97 °C[7]

Melting Point -93 °C[7] -93 °C[7]

Density 0.772 g/mL at 25°C[5] ~0.82 g/mL at 25°C

Note: The density of Propanenitrile-25 is an estimate based on the increased molecular

weight.

Spectroscopic Data
The isotopic substitution profoundly influences the spectroscopic signatures of the molecule,

providing a clear method for differentiation and analysis.

Spectroscopic Data Propanenitrile Propanenitrile-25

IR Spectroscopy
C-H stretch: ~2850-2960 cm⁻¹;

C≡N stretch: ~2245 cm⁻¹

C-D stretch: ~2100-2200 cm⁻¹;

C≡N stretch: ~2245 cm⁻¹

¹H NMR Spectroscopy
Triplet at ~1.29 ppm (CH₃);

Quartet at ~2.35 ppm (CH₂)[9]

Absence of signals

corresponding to the ethyl

group.

¹³C NMR Spectroscopy
C≡N: ~118 ppm; CH₂: ~12

ppm; CH₃: ~10 ppm

C≡N: ~118 ppm; CH₂: ~12

ppm (with C-D coupling); CH₃:

~10 ppm (with C-D coupling)

Mass Spectrometry

Molecular Ion (M⁺): m/z = 55;

Major Fragments: m/z = 54,

28, 27[10]

Molecular Ion (M⁺): m/z = 60;

Expected Major Fragments:

m/z = 58, 30, 29
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Note: Specific peak values for Propanenitrile-25 are predicted based on known isotopic

effects.

Experimental Protocols
Synthesis of Propanenitrile-25
A common method for synthesizing deuterated nitriles is through the nucleophilic substitution of

a deuterated haloalkane with a cyanide salt.

Materials:

Bromoethane-d5 (CD₃CD₂Br)

Sodium cyanide (NaCN)

Ethanol (anhydrous)

Water

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

sodium cyanide in a minimal amount of water.

Add a solution of bromoethane-d5 in ethanol to the flask.

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be

monitored by gas chromatography.

After cooling to room temperature, pour the reaction mixture into a separatory funnel

containing water and diethyl ether.

Separate the organic layer, and extract the aqueous layer with two additional portions of

diethyl ether.
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Combine the organic extracts and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by

distillation.

Purify the resulting Propanenitrile-25 by fractional distillation.

Measurement of the Kinetic Isotope Effect
The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a

reaction and probing the structure of the transition state.[1][2][3] A primary KIE is observed

when the bond to the isotopically labeled atom is broken in the rate-determining step.[3] The

deprotonation of propanenitrile at the α-carbon by a strong base is a reaction where a

significant KIE is expected.

Materials:

Propanenitrile

Propanenitrile-25

A strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

Anhydrous tetrahydrofuran (THF)

Deuterated quenching agent (e.g., D₂O)

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

Prepare two separate reaction vessels, one with propanenitrile and the other with

Propanenitrile-25, each dissolved in anhydrous THF under an inert atmosphere (e.g., argon

or nitrogen).

Add a known amount of the internal standard to each vessel.

Cool both solutions to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.
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Prepare a solution of LDA in anhydrous THF.

At time zero, add an equimolar amount of the LDA solution to each reaction vessel

simultaneously.

At timed intervals, withdraw aliquots from each reaction mixture and quench them by adding

an excess of D₂O.

Analyze the quenched samples by ¹H NMR spectroscopy.

The rate of deprotonation can be determined by monitoring the disappearance of the α-

proton signal of propanenitrile relative to the internal standard. For Propanenitrile-25, the

reaction progress can be followed by other means, such as monitoring the formation of the

product after quenching with a non-deuterated electrophile.

The rate constants for the reactions with propanenitrile (kH) and Propanenitrile-25 (kD) are

calculated.

The kinetic isotope effect is determined as the ratio kH/kD.

Visualizing Reaction Mechanisms and Workflows
Kinetic Isotope Effect in the Deprotonation of
Propanenitrile
The following diagram illustrates the concept of the kinetic isotope effect in the base-promoted

deprotonation of propanenitrile. The difference in zero-point energy between the C-H and C-D

bonds leads to a higher activation energy for the deuterated compound, resulting in a slower

reaction rate.
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Reactants Transition State Products

CH₃CH₂CN + B⁻ [B---H---CH(CH₃)CN]⁻kH (faster)

CD₃CD₂CN + B⁻ [B---D---CD(CD₃)CN]⁻kD (slower)

[CH₃CHCN]⁻ + BH

[CD₃CDCN]⁻ + BD

Click to download full resolution via product page

Caption: Deprotonation of Propanenitrile vs. Propanenitrile-25.

Mass Spectrometry Fragmentation Pathway
The fragmentation patterns in mass spectrometry are distinct for propanenitrile and

Propanenitrile-25 due to the mass difference. The following diagram shows a simplified,

common fragmentation pathway for both molecules.

Propanenitrile (m/z = 55) Propanenitrile-25 (m/z = 60)

[CH₃CH₂CN]⁺˙

[CH₂CN]⁺
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- CH₃

[CH₃CH₂]⁺
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- CN

[CD₃CD₂CN]⁺˙
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[CD₃CD₂]⁺
m/z = 34

- CN
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Caption: Simplified MS fragmentation of Propanenitrile and Propanenitrile-25.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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